tert-butyl3-{[4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-yl]amino}azetidine-1-carboxylate
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Overview
Description
tert-Butyl3-{[4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-yl]amino}azetidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, an azetidine ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-{[4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-yl]amino}azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the 1,3-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with acetylacetone under acidic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyrazole ring.
Formation of the Azetidine Ring: The azetidine ring is synthesized separately, often starting from a β-amino alcohol, which undergoes cyclization under basic conditions.
Coupling of the Pyrazole and Azetidine Rings: The final step involves coupling the pyrazole derivative with the azetidine ring through a nucleophilic substitution reaction, followed by esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl3-{[4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-yl]amino}azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl3-{[4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-yl]amino}azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, and its derivatives could be developed into pharmaceutical agents.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl3-{[4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-yl]amino}azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A compound with a similar tert-butyl ester group and aminomethyl functionality.
tert-Butyl 4-amino-1-piperidinecarboxylate: Another compound featuring a tert-butyl ester and an amino group.
tert-Butyl 3-oxoazetidine-1-carboxylate: A related compound with an azetidine ring and a tert-butyl ester group.
Uniqueness
tert-Butyl3-{[4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-yl]amino}azetidine-1-carboxylate is unique due to the presence of both the pyrazole and azetidine rings, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
tert-butyl 3-[[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]amino]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O2/c1-9-11(6-15)12(18(5)17-9)16-10-7-19(8-10)13(20)21-14(2,3)4/h10,16H,6-8,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGKEWBFXJLPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CN)NC2CN(C2)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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